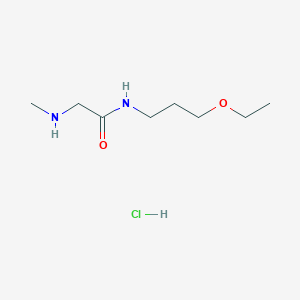

N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic salts. The compound is officially designated as this compound, reflecting its fundamental structural components. The nomenclature specifically indicates the presence of an ethoxypropyl substituent attached to the nitrogen atom of the acetamide moiety, with a methylamino group positioned at the second carbon of the acetamide chain.

The Chemical Abstracts Service has assigned this compound the unique identifier 1220038-13-0, which serves as the definitive reference for chemical databases and regulatory documentation. The Molecular Design Limited number MFCD13562691 provides additional cataloguing information for chemical inventory systems. The systematic name construction follows the standard pattern of identifying the longest carbon chain, specifying functional group positions, and indicating the salt form through the hydrochloride designation.

According to International Union of Pure and Applied Chemistry naming conventions, the base compound without the hydrochloride salt would be systematically named as N-(3-ethoxypropyl)-2-(methylamino)acetamide. The addition of the hydrochloride designation indicates the protonation of the methylamino group, forming an ionic salt structure that significantly affects the compound's physical and chemical properties. This nomenclature system ensures precise identification and prevents confusion with structurally similar compounds in the acetamide family.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the empirical formula C8H19ClN2O2, indicating the presence of eight carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined as 210.71 g/mol, representing the combined mass of the organic base structure and the associated hydrochloride ion.

Comparative analysis with the free base form reveals important structural relationships. The non-salt form of the compound, N-(3-ethoxypropyl)-2-(methylamino)acetamide, possesses the molecular formula C8H18N2O2 with a molecular weight of 174.24 g/mol. The difference between these values clearly demonstrates the addition of one hydrogen atom and one chlorine atom in the hydrochloride salt formation, accounting for the mass increase of 36.47 g/mol.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Free Base | C8H18N2O2 | 174.24 | |

| Hydrochloride Salt | C8H19ClN2O2 | 210.71 | |

| Mass Difference | HCl | 36.47 | Calculated |

The elemental composition analysis reveals that carbon constitutes approximately 45.6% of the total molecular weight, hydrogen accounts for 9.1%, nitrogen represents 13.3%, oxygen comprises 15.2%, and chlorine contributes 16.8% to the overall molecular mass. This distribution reflects the balanced nature of the organic framework with the ionic chloride component, providing insight into the compound's physical properties and potential reactivity patterns.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of this compound exhibits complex conformational characteristics arising from its flexible alkyl chains and multiple rotatable bonds. Computational analysis indicates the presence of seven rotatable bonds within the molecular structure, contributing to significant conformational flexibility. This flexibility allows the molecule to adopt multiple low-energy conformations, which has important implications for its chemical behavior and potential interactions.

The ethoxypropyl chain represents a particularly dynamic structural element, capable of adopting extended, folded, and intermediate conformations depending on environmental conditions. The ether linkage within this chain introduces additional conformational possibilities, as the carbon-oxygen-carbon angle can vary to accommodate different spatial arrangements. The acetamide core maintains relatively rigid planar geometry due to resonance stabilization, providing a stable anchor point for the more flexible substituents.

Crystallographic parameters, while not explicitly detailed in available literature, can be inferred from the compound's chemical structure and comparison with related acetamide derivatives. The hydrochloride salt formation typically results in ionic crystal lattices characterized by alternating cationic and anionic regions. The protonated methylamino group serves as the cationic center, while the chloride ion provides the anionic counterpart, creating electrostatic interactions that influence crystal packing and stability.

The molecular geometry around the nitrogen atoms exhibits tetrahedral characteristics for the protonated methylamino group and trigonal planar geometry for the acetamide nitrogen. This geometric diversity contributes to the overall three-dimensional complexity of the molecule and influences its potential for intermolecular interactions through hydrogen bonding and van der Waals forces.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic characterization of this compound reveals distinctive signatures that enable definitive structural identification and purity assessment. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, particularly the chemical environments of hydrogen and carbon atoms throughout the structure. The compound exhibits characteristic resonances corresponding to the ethoxypropyl chain, methylamino group, and acetamide moiety.

The Simplified Molecular Input Line Entry System representation of the compound provides computational access to structural information: O=C(NCCCOCC)CNC.[H]Cl. This notation enables database searches and computational modeling studies, facilitating spectroscopic prediction and comparison with experimental data. The canonical Simplified Molecular Input Line Entry System format, represented as Cl.CNCC(=O)NCCCOCC, offers an alternative structural encoding that emphasizes the ionic nature of the hydrochloride salt.

Mass spectrometry analysis reveals the molecular ion peak corresponding to the protonated base at m/z values consistent with the molecular weight of 210.71 g/mol. The fragmentation pattern typically includes characteristic losses corresponding to the ethoxypropyl chain, methylamino group, and acetamide fragments. The exact mass determination provides 210.11351 for the hydrochloride salt, enabling high-resolution mass spectrometric identification and differentiation from closely related compounds.

Infrared spectroscopy demonstrates characteristic absorption bands associated with the acetamide carbonyl stretch, nitrogen-hydrogen stretching vibrations, and carbon-hydrogen deformation modes. The presence of the hydrochloride salt introduces additional spectroscopic features related to the ionic interactions and may affect the position and intensity of existing absorption bands compared to the free base form.

Comparative Structural Analysis with Related Acetamide Derivatives

Structural comparison of this compound with related acetamide derivatives reveals important relationships and distinguishing features within this chemical family. The compound shares fundamental structural elements with other N-substituted acetamides while exhibiting unique characteristics arising from its specific substituent pattern and salt formation.

Related compounds in the acetamide series include 2-Amino-N-(3-methoxypropyl)acetamide hydrochloride (CAS: 1219964-02-9), which possesses a similar structural framework but lacks the methylamino substitution. This comparison highlights the impact of N-methylation on molecular properties and chemical behavior. The methoxypropyl derivative exhibits a molecular formula of C6H15ClN2O2 with a molecular weight of 182.65 g/mol, demonstrating the structural modifications achieved through alkyl chain variations.

Another structurally related compound, 2-[(3-Amino-2-ethoxypropyl)-methylamino]acetamide (CAS: 63071575), provides insight into the effects of additional amino group incorporation. This derivative, with molecular formula C8H19N3O2 and molecular weight 189.26 g/mol, illustrates how functional group modifications can significantly alter molecular properties while maintaining the basic acetamide framework.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| N-(3-Ethoxypropyl)-2-(methylamino)acetamide HCl | 1220038-13-0 | C8H19ClN2O2 | 210.71 | Reference compound |

| 2-Amino-N-(3-methoxypropyl)acetamide HCl | 1219964-02-9 | C6H15ClN2O2 | 182.65 | Methoxy vs ethoxy, no N-methyl |

| 2-[(3-Amino-2-ethoxypropyl)-methylamino]acetamide | 63071575 | C8H19N3O2 | 189.26 | Additional amino group |

The comparative analysis demonstrates that this compound occupies a distinct position within the acetamide derivative family. Its combination of ethoxypropyl substitution, methylamino functionality, and hydrochloride salt formation creates a unique chemical entity with specific properties that differentiate it from both simpler and more complex related structures. The systematic variation in substituent patterns provides valuable insight into structure-property relationships within this important class of organic compounds.

Properties

IUPAC Name |

N-(3-ethoxypropyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-3-12-6-4-5-10-8(11)7-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCQGGRTUYRZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-13-0 | |

| Record name | Acetamide, N-(3-ethoxypropyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 3-ethoxypropylamine with 2-chloro-N-methylacetamide in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality. The final product is typically obtained as a crystalline solid, which is then packaged and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl or methylamino groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural components allow for modifications that can lead to novel compounds with enhanced properties.

Biology

- Biological Activity : Research has indicated that this compound may affect cellular processes, such as proliferation and apoptosis. It has been studied for its potential to induce apoptosis in cancer cells through the activation of caspase pathways.

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular signaling.

Medicine

- Therapeutic Applications : Investigations are ongoing into its potential use in developing new drugs for treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate enzyme activity makes it a candidate for further pharmaceutical development.

Industry

- Specialty Chemicals : The compound is utilized in formulating specialty chemicals, coatings, and other industrial products due to its favorable chemical properties.

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates metabolic pathways | |

| Antimicrobial Activity | Effective against specific bacteria | |

| Apoptosis Induction | Activates caspase pathways | |

| Neuroprotection | Protects neuronal cells |

Cell Proliferation Study

A study examined the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The compound was shown to induce apoptosis via mitochondrial pathways.

Antimicrobial Evaluation

In vitro tests revealed that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential for development as an antibiotic.

Neuroprotective Mechanism

Research focusing on neuroprotection found that this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a mechanism by which the compound may protect against neuronal damage.

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride with key analogs:

Key Differences and Implications

Substituent Effects :

- 3-Ethoxypropyl Group : Introduces an ether chain, enhancing hydrophilicity compared to alachlor’s aromatic groups. This may improve solubility but reduce membrane permeability relative to lipophilic analogs like N-(4-chlorophenyl) derivatives .

Physicochemical Properties :

- Solubility : The hydrochloride salt form ensures higher aqueous solubility than neutral analogs (e.g., alachlor).

- Stability : The 3-ethoxypropyl group may confer resistance to hydrolysis compared to ester-containing analogs like pretilachlor .

Biological Activity

N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an ethoxypropyl group and a methylamino group attached to an acetamide moiety. Its molecular formula is C₉H₁₈ClN₃O₂, and it has a molecular weight of approximately 203.71 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator in various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, potentially altering the metabolism of other substances within the cell.

- Receptor Binding: It may bind to specific receptors, modulating their activity and affecting signal transduction pathways.

Biological Activity

Research has indicated several key areas where this compound demonstrates biological activity:

- Cellular Processes: Studies have shown that this compound can affect cellular proliferation and apoptosis. For instance, it has been investigated for its potential to induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Neuroprotective Effects: There is emerging evidence that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates metabolic pathways | |

| Antimicrobial Activity | Effective against specific bacteria | |

| Apoptosis Induction | Activates caspase pathways | |

| Neuroprotection | Protects neuronal cells |

Case Studies and Research Findings

-

Cell Proliferation Study:

A study examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The compound was shown to induce apoptosis via mitochondrial pathways. -

Antimicrobial Evaluation:

In vitro tests revealed that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential for development as an antibiotic. -

Neuroprotective Mechanism:

Research focusing on neuroprotection found that this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a mechanism by which the compound may protect against neuronal damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Ethoxypropyl)-2-(methylamino)acetamide hydrochloride, and how do precursor selection strategies influence yield?

- Methodological Answer : Retrosynthetic analysis using databases like REAXYS and BKMS_METABOLIC can identify viable precursors. For example, alkylation of 2-(methylamino)acetamide with 3-ethoxypropyl chloride in anhydrous conditions, followed by HCl salt formation, is a plausible route. Precursor scoring based on "Relevance Heuristic" (e.g., minimizing steric hindrance) improves reaction efficiency . Purification via recrystallization in ethanol/water mixtures is recommended to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- NMR (¹H and ¹³C) to confirm the ethoxypropyl and methylamino substituents.

- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z calculated for C₉H₂₀ClN₂O₂).

- Elemental analysis to validate stoichiometry (C, H, N within ±0.4% of theoretical) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is a solid irritant (GHS Pictogram: Irritant). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse with water and consult a physician immediately. Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for structurally analogous acetamide hydrochlorides?

- Methodological Answer : Discrepancies often arise from solvent polarity or reaction temperature. For example, polar aprotic solvents (e.g., DMF) may increase alkylation efficiency but risk byproduct formation. A stepwise DOE (Design of Experiments) approach, varying solvent, temperature (40–80°C), and catalyst (e.g., K₂CO₃), can optimize yield. Cross-validate results with LC-MS to track intermediates .

Q. What advanced analytical techniques are required to detect and quantify trace impurities?

- Methodological Answer :

- LC-MS/MS in MRM (Multiple Reaction Monitoring) mode to identify impurities like unreacted 3-ethoxypropyl chloride or N-methylated byproducts.

- NMR relaxation experiments (e.g., T₁/T₂ measurements) to detect low-level stereochemical impurities.

- ICP-MS for heavy metal contamination screening if metal catalysts are used .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stress : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- pH stability : Dissolve in buffers (pH 1–13) and analyze hydrolysis products. Acetamide derivatives typically degrade via cleavage of the ethoxypropyl group under acidic conditions .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in pharmacological studies?

- Methodological Answer :

- Synthesize analogs (e.g., varying ethoxy chain length or substituting methylamino with ethylamino).

- Test in vitro binding assays (e.g., receptor-binding kinetics using surface plasmon resonance).

- Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.